4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine
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Overview
Description
4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the methylsulfinyl and phenylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the phenylsulfanyl group produces a thiol .
Scientific Research Applications
4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((Methylthio)methyl)-6-(phenylthio)-2-(3-pyridinyl)pyrimidine
- 4-((Methylsulfonyl)methyl)-6-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
Uniqueness
4-((Methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(methylsulfinylmethyl)-6-phenylsulfanyl-2-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-23(21)12-14-10-16(22-15-7-3-2-4-8-15)20-17(19-14)13-6-5-9-18-11-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKNXGOCLULTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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